(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
Description
The compound "(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone" is a structurally complex molecule featuring a benzo[d]thiazole core substituted with chlorine and methoxy groups, a piperazine linker, and a dihydrodioxin-methanone moiety. This article compares its structural and functional attributes with analogous compounds, leveraging insights from synthetic methodologies, substituent effects, and similarity assessment frameworks.
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-23-12-3-2-11(18)15-14(12)19-17(26-15)21-6-4-20(5-7-21)16(22)13-10-24-8-9-25-13/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQILDWTITUFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. They exist in two isoforms, namely COX-1 and COX-2, which play an important role in maintaining the balance between health and injury.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins and other inflammatory mediators. The compound has shown significant inhibitory activity against COX-1, with IC50 values of 11.34 µM.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid into inflammatory mediators like prostaglandins. This leads to a decrease in inflammation and pain, which are often associated with conditions like arthritis.
Pharmacokinetics
The compound’s potency and selectivity suggest that it may have favorable adme properties.
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in the production of inflammatory mediators. This results in reduced inflammation and pain. The compound has also demonstrated excellent COX-2 selectivity index (SI) values, suggesting that it may have fewer side effects associated with non-selective COX inhibitors.
Biological Activity
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a piperazine ring, a chloro-substituted benzo[d]thiazole moiety, and a dioxin ring. The presence of these functional groups suggests diverse interactions with biological targets, potentially influencing its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₃S |
| Molecular Weight | 405.9 g/mol |
| CAS Number | 1171227-38-5 |
1. Antimicrobial Activity
Research indicates that compounds with structural similarities to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
In vitro studies employing molecular docking simulations suggest that this compound may interact effectively with bacterial proteins, enhancing its potential as an antimicrobial agent .
2. Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, derivatives containing the piperazine moiety have demonstrated cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase .
A comparative study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting that modifications to the structure can enhance anticancer efficacy .
3. Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to the target molecule have also been documented. The presence of the benzo[d]thiazole and piperazine moieties is associated with anti-inflammatory effects, which could be relevant for therapeutic applications in managing pain and inflammation .
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of the target compound to evaluate their biological activities:
- Antibacterial Screening : A series of synthesized compounds were tested for their antibacterial activity using standard protocols. Results indicated that several derivatives showed moderate to strong activity against specific bacterial strains .
- Cytotoxic Evaluation : In vitro screening against cancer cell lines revealed that modifications in the structure led to varying degrees of cytotoxicity. For instance, one derivative demonstrated an IC50 value of 6.502 μM against MCF-7 cells, comparable to standard chemotherapeutic agents .
- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes, with some derivatives displaying promising inhibitory activity which may have implications in treating neurodegenerative diseases and managing urinary disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituents on the core (7-Cl, 4-OMe vs. 4-NO₂ or 4,7-OMe) influence electronic properties and bioavailability.
Methodological Approaches to Similarity Assessment
Similarity evaluation frameworks () emphasize that structural analogs (e.g., shared piperazine linkers) often exhibit congruent biological profiles . For example:
- Molecular fingerprinting would highlight common features (e.g., piperazine, aromatic heterocycles) between the target and analogs 7f/8a.
- Dissimilarity metrics might focus on the dihydrodioxin-ketone group, which could confer unique target selectivity compared to propanone/propanol derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
